molecular formula C16H14N2 B2879891 N-(pyridin-2-ylmethyl)naphthalen-1-amine CAS No. 16552-54-8

N-(pyridin-2-ylmethyl)naphthalen-1-amine

Cat. No.: B2879891
CAS No.: 16552-54-8
M. Wt: 234.302
InChI Key: VMCYTTMMYMHKOQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)naphthalen-1-amine is an organic compound with the molecular formula C16H14N2 It is composed of a naphthalene ring system substituted with a pyridin-2-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)naphthalen-1-amine typically involves the reaction of 2-aminopyridine with naphthaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which is facilitated by the presence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)naphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of secondary or tertiary amines .

Scientific Research Applications

N-(pyridin-2-ylmethyl)naphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)naphthalen-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can form coordination complexes with metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the naphthalene ring system can participate in π-π stacking interactions, which are important in the stabilization of molecular assemblies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)naphthalen-1-amine is unique due to the presence of both a naphthalene ring and a pyridin-2-ylmethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14/h1-11,18H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCYTTMMYMHKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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